2-chloro-6-(3-nitrophenyl)-7H-purine

Regioselective synthesis SNAr selectivity Purine functionalization

2-Chloro-6-(3-nitrophenyl)-7H-purine (CAS 918537-04-9) is a heterocyclic small molecule (C11H6ClN5O2, MW 275.65 g/mol) belonging to the 2,6-disubstituted purine class. Its structure features two chemically orthogonal reactive centers: an electron-deficient chloro substituent at the C2 position, amenable to nucleophilic aromatic substitution (SNAr), and a 3-nitrophenyl group at the C6 position, which can undergo selective reduction to a primary aromatic amine, enabling further diversification through amidation, reductive amination, or diazotization chemistry.

Molecular Formula C11H6ClN5O2
Molecular Weight 275.65 g/mol
CAS No. 918537-04-9
Cat. No. B15063923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(3-nitrophenyl)-7H-purine
CAS918537-04-9
Molecular FormulaC11H6ClN5O2
Molecular Weight275.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)Cl)N=CN3
InChIInChI=1S/C11H6ClN5O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H,13,14,15,16)
InChIKeyMMKYSPACFDODEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(3-nitrophenyl)-7H-purine (CAS 918537-04-9): A Dual-Reactive Purine Scaffold for Kinase-Targeted Library Synthesis


2-Chloro-6-(3-nitrophenyl)-7H-purine (CAS 918537-04-9) is a heterocyclic small molecule (C11H6ClN5O2, MW 275.65 g/mol) belonging to the 2,6-disubstituted purine class . Its structure features two chemically orthogonal reactive centers: an electron-deficient chloro substituent at the C2 position, amenable to nucleophilic aromatic substitution (SNAr), and a 3-nitrophenyl group at the C6 position, which can undergo selective reduction to a primary aromatic amine, enabling further diversification through amidation, reductive amination, or diazotization chemistry [1]. This dual-reactivity profile positions the compound as a versatile, regiospecifically differentiated building block for constructing focused kinase inhibitor libraries, particularly those targeting the well-validated purine-binding ATP pocket of cyclin-dependent kinases (CDKs) and related CMGC-family kinases [2].

1 Regiospecific C2‑selective SNAr for kinase library synthesis
2 Orthogonal nitro handle enables branch‑point diversification
3 Compatible with 96‑well parallel synthesis workflows

Why Generic 2,6-Disubstituted Purines Cannot Substitute for 2-Chloro-6-(3-nitrophenyl)-7H-purine in Regiospecific SAR Exploration


The simultaneous presence of a C2-chloro leaving group and a C6-3-nitrophenyl moiety in the same purine core creates a regiospecific reactivity profile that is absent in common structural analogs. Unlike 2,6-dichloropurine, which presents two competing electrophilic sites leading to regioisomeric mixtures during sequential SNAr reactions [1], 2-chloro-6-(3-nitrophenyl)-7H-purine constrains the first nucleophilic substitution exclusively to the C2 position, while preserving the C6-aryl group for downstream functionalization via selective nitro reduction [2]. Conversely, the regioisomer 6-chloro-2-(3-nitrophenyl)-9H-purine (CAS not available) reverses this reactivity, directing initial substitution to C6 and precluding the C2-directed diversification pathway essential for generating 2-amino-6-arylpurine pharmacophores that occupy the ATP-binding hinge region of CDKs [3]. This positional specificity is critical because 2,6,9-trisubstituted purines with C2-amine, C6-aryl, and N9-alkyl substituents constitute the canonical pharmacophore for potent CDK2 inhibition, with SAR studies demonstrating that exchanging the C2 and C6 substitution pattern typically results in a >10-fold loss of kinase inhibitory potency [3].

2,6‑Dichloropurine

May favor C6 displacement, generating regioisomeric mixtures that compromise C2‑directed library design.

6‑Chloro‑2‑(3‑nitrophenyl) regioisomer

Reverses substitution priority, yielding a C6‑amine pharmacophore incompatible with the 2‑amino‑6‑arylpurine CDK motif.

Des‑nitro analog (2‑chloro‑6‑phenyl‑7H‑purine)

Lacks reducible handle, limiting C6‑aryl elaboration to poorly regioselective electrophilic pathways.

Quantitative Differentiation Evidence for 2-Chloro-6-(3-nitrophenyl)-7H-purine vs. Structural Analogs


C2 Regioselectivity: Exclusive C2-Chloro vs. Competing 2,6-Displacement in 2,6-Dichloropurine

Under phase-transfer nucleophilic substitution conditions (aqueous NaOH/CH2Cl2, tetrabutylammonium bromide catalyst), 2,6-dichloropurine undergoes preferential displacement at the C6 position, with a reported C6:C2 selectivity ratio of approximately 10:1 due to the higher electrophilicity of the C6 carbon in the purine ring system [1]. This intrinsic selectivity precludes direct C2-selective amination of 2,6-dichloropurine without protective group strategies. In contrast, 2-chloro-6-(3-nitrophenyl)-7H-purine, by virtue of its pre-installed C6-aryl substituent, directs all subsequent nucleophilic substitution exclusively to the C2 position, eliminating regioisomeric byproducts and simplifying purification [2].

C2 Regioselectivity
Class‑level inference
Target: C2 substitution exclusively
2,6‑Dichloropurine: ~10% C2 product
Eliminates regioisomer purification step
Phase‑transfer conditions, TBAB catalyst
Regioselective synthesis SNAr selectivity Purine functionalization

LogP Modulation: 0.74-Unit Increase in Lipophilicity vs. 2-Chloro-6-phenyl-7H-purine

The 3-nitro substituent on the C6-phenyl ring introduces a significant increase in computed lipophilicity compared to the unsubstituted phenyl analog. The computed LogP (octanol-water partition coefficient) for 2-chloro-6-(3-nitrophenyl)-7H-purine is 3.10, as determined by the Crippen fragmentation method . For the des-nitro comparator 2-chloro-6-phenyl-7H-purine (CAS 73747-11-2), the corresponding computed LogP is approximately 2.36 . This +0.74 LogP unit increase reflects the greater membrane permeability potential of the nitrophenyl derivative, which may be advantageous when the compound is used as a precursor for cell-permeable kinase probe synthesis.

Computed LogP
Data to verify
+0.74
ΔLogP vs. des‑nitro analog
May influence cell permeability of derived probes
Computed Crippen method; no experimental data
Physicochemical property Lipophilicity Drug-likeness

Polar Surface Area: 100.3 Ų vs. 54.5 Ų for 2-Chloro-6-phenyl-7H-purine

The topological polar surface area (TPSA) of 2-chloro-6-(3-nitrophenyl)-7H-purine is computed as 100.3 Ų , which is 45.8 Ų higher than the TPSA of 2-chloro-6-phenyl-7H-purine (computed as approximately 54.5 Ų). This increase is attributable to the two oxygen atoms of the nitro group, which contribute additional hydrogen bond acceptor capacity. According to Veber's rule for oral bioavailability prediction, compounds with TPSA < 140 Ų generally exhibit acceptable permeability; both compounds fall within this range, but the nitrophenyl derivative resides closer to the optimal midpoint of the CNS drug-likeness window (60–120 Ų), potentially offering a better balance between solubility and permeability for orally bioavailable kinase inhibitor development [1].

Topological PSA
Cross‑study comparable
100.3 Ų
vs. 54.5 Ų for des‑nitro
Falls within Veber TPSA guideline for acceptable permeability
Computed Ertl method; no experimental TPSA
Polar surface area Drug-likeness Bioavailability prediction

Nitro Group Reducibility: Orthogonal Functional Handle Absent in 2-Chloro-6-phenyl-7H-purine

The 3-nitrophenyl substituent in 2-chloro-6-(3-nitrophenyl)-7H-purine provides a chemically orthogonal reduction handle that is entirely absent in 2-chloro-6-phenyl-7H-purine. The nitro group can be selectively reduced to a primary arylamine using catalytic hydrogenation (H2, Pd/C, EtOH) or chemical reductants (SnCl2/HCl, Fe/NH4Cl), yielding the corresponding 2-chloro-6-(3-aminophenyl)-7H-purine intermediate without affecting the C2-chloro substituent [1]. This transformation establishes a second diversification point, enabling subsequent amide coupling, sulfonamide formation, or reductive amination to generate structurally diverse libraries from a single precursor. The des-nitro analog 2-chloro-6-phenyl-7H-purine lacks this capability, limiting further derivatization of the C6-aryl ring to electrophilic aromatic substitution pathways, which are poorly regioselective for phenylpurines [2].

Nitro Reducibility
Class‑level inference
Target: Nitro → amine under mild conditions
Des‑nitro: No reducible handle; limited to electrophilic substitution
Enables branch‑point diversification strategy
H₂/Pd‑C or SnCl₂; C2‑Cl unaffected
Nitro reduction Orthogonal functionalization Amine diversification

Purity Specification: NLT 98% with ISO-Certified Quality Management System

Commercially available 2-chloro-6-(3-nitrophenyl)-7H-purine (supplied via MolCore, product MC777192) is manufactured under an ISO-certified quality management system with a minimum purity specification of NLT 98% . This purity level ensures reliable stoichiometry in subsequent synthetic transformations, minimizing the risk of side reactions caused by impurities that could compete for the C2 electrophilic site. For comparison, 2,6-dichloropurine, a widely used alternative building block, is routinely supplied at >97% purity but is hygroscopic and prone to hydrolysis at the C6 position upon storage, which can reduce effective purity to below 95% within 6 months under standard laboratory storage conditions [1]. The pre-installed C6-aryl group in 2-chloro-6-(3-nitrophenyl)-7H-purine eliminates this hydrolytic degradation pathway.

Purity Specification
Supporting evidence
NLT 98%
ISO‑certified QMS
Supports reliable library stoichiometry
Precludes hydrolytic C6 degradation pathway
Purity specification Quality assurance Synthetic reproducibility

Exact Mass Confirmation: 275.02100 Da Enables LC-MS Distinction from Regioisomer 6-Chloro-2-(3-nitrophenyl)-9H-purine

The exact monoisotopic mass of 2-chloro-6-(3-nitrophenyl)-7H-purine is 275.02100 Da . Its positional regioisomer 6-chloro-2-(3-nitrophenyl)-9H-purine has the same molecular formula (C11H6ClN5O2) and therefore an identical exact mass. However, these two regioisomers can be distinguished by their distinct fragmentation patterns in tandem mass spectrometry (MS/MS). A study on ESI-MS/MS characteristics of novel 2,6-disubstituted purines demonstrated that the position of substituents (C2 vs. C6) significantly influences the fragmentation pathways, with C2-substituted isomers exhibiting preferential loss of the C2 substituent as a radical, while C6-substituted isomers tend to retain the C6-aryl group during collision-induced dissociation [1]. This analytical distinction is critical for confirming the correct regioisomer in procurement and for monitoring reaction progress when 2-chloro-6-(3-nitrophenyl)-7H-purine is used for sequential SNAr reactions.

Regioisomer Confirmation
Class‑level inference
MS/MS fragmentation pattern
ESI‑MS/MS, 20–35 eV, positive mode
Differentiates correct regioisomer by LC‑MS/MS
Preferential Cl loss from C2 observed
Mass spectrometry Regioisomer differentiation Quality control

Optimal Procurement and Application Scenarios for 2-Chloro-6-(3-nitrophenyl)-7H-purine (CAS 918537-04-9)


Focused CDK2 Inhibitor Library Synthesis via Sequential C2-Amination and C6'-Nitro Reduction

The compound serves as an ideal starting material for constructing 2-amino-6-(3-aminophenyl)-purine libraries targeting the CDK2 ATP-binding pocket. The synthetic sequence—(i) C2 SNAr with diverse primary/secondary amines, (ii) selective nitro reduction to the 3-aminophenyl intermediate, (iii) amidation or sulfonylation of the resulting aniline—generates 2,6-disubstituted purines that recapitulate the canonical CDK2 pharmacophore [1]. This strategy is directly supported by the C2 regioselectivity evidence (Section 3, Evidence Item 1) and the nitro reducibility evidence (Section 3, Evidence Item 4). The lack of competing C6 reactivity (as documented for 2,6-dichloropurine) ensures that each library member is obtained as a single regioisomer, eliminating the need for preparative HPLC purification at each step and enabling true parallel synthesis in 96-well format [2].

Synthesis of Physicochemically Balanced Kinase Probes for Cellular Target Engagement Studies

The computed TPSA of 100.3 Ų and LogP of 3.10 (Section 3, Evidence Items 2 and 3) position derivatives of this compound within the favorable range for both cell permeability and aqueous solubility. This property profile makes 2-chloro-6-(3-nitrophenyl)-7H-purine a preferred scaffold for generating kinase chemical probes intended for cellular target engagement assays (e.g., CETSA, NanoBRET) where physicochemical balance is critical for avoiding false negatives from poor cell penetration or false positives from non-specific binding [1]. The +0.74 LogP increase over the des-nitro analog (5.5-fold higher predicted membrane partitioning) specifically supports the use of the nitrophenyl intermediate when cellular activity is a screening endpoint, while the TPSA remains below the 140 Ų Veber threshold, mitigating solubility-limited assay interference [2].

Regiospecific Intermediate for N9-Alkylated Purine Drug Candidates

The N7-H tautomer of the 7H-purine form (equilibrating with the 9H-tautomer) enables selective N9-alkylation under mildly basic conditions (K2CO3, DMF, alkyl halide), a key transformation for accessing the N9-substituted purines required for antimycobacterial and anticancer SAR studies [1]. This is particularly relevant because 9-benzyl-2-chloro-6-(heteroaryl)purines have demonstrated minimum inhibitory concentrations as low as 0.78 μg/mL against Mycobacterium tuberculosis, establishing the N9-substituted-2-chloro-6-arylpurine scaffold as a validated antimycobacterial pharmacophore [2]. Using 2-chloro-6-(3-nitrophenyl)-7H-purine as the starting material for N9-alkylation, followed by sequential C2 diversification and nitro reduction, provides a direct route to explore the N9-substituent SAR for this class of anti-tubercular agents.

Quality-Controlled Building Block for Fragment-Based Drug Discovery (FBDD)

With an NLT 98% purity specification and ISO-certified quality management (Section 3, Evidence Item 5), this compound meets the stringent purity requirements for fragment-based screening collections. In FBDD campaigns, impurities as low as 1–2% can generate false-positive hits in biophysical assays (SPR, DSF, ITC) by forming non-specific aggregates or by acting as more potent contaminants [1]. The pre-qualified purity, combined with the compound's molecular weight of 275.65 g/mol (within the fragment rule of three: MW < 300), makes it suitable for direct inclusion in fragment libraries without additional purification. Furthermore, the dual-reactive nature (C2-chloro for hit elaboration, C6'-nitro for affinity maturation) aligns with the fragment-to-lead optimization paradigm, where initial fragment hits are chemically elaborated to improve potency while maintaining ligand efficiency [2].

Application
Selection Property
Validation Focus
CDK2‑focused library synthesis
Exclusive C2 regioselectivity & orthogonal nitro reduction
Regioisomeric purity and amine intermediate formation
Cellular target engagement probe synthesis
Computed physicochemical balance (LogP/TPSA profile)
Assay‑interference profiling and permeability validation
N9‑substituted purine SAR exploration
N7‑H tautomer enabling selective N9‑alkylation
N9‑alkylated library generation and antimycobacterial screening
Fragment‑based screening library inclusion
ISO‑certified quality and MW within fragment rule of three
HPLC purity and MS identity confirmation
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